Sodium (2R)-3-(hydrogen phosphonatooxy)-2-hydroxypropyl (9Z)-octadec-9-enoate
Beschreibung
Sodium (2R)-3-(hydrogen phosphonatooxy)-2-hydroxypropyl (9Z)-octadec-9-enoate is a complex organic compound with a unique structure that combines a phosphonate group, a hydroxypropyl group, and an octadecenoate chain
Eigenschaften
Molekularformel |
C21H40NaO7P |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
sodium;[(2R)-2-hydroxy-3-octadec-9-enoyloxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/t20-;/m1./s1 |
InChI-Schlüssel |
XGRLSUFHELJJAB-VEIFNGETSA-M |
Isomerische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R)-3-(hydrogen phosphonatooxy)-2-hydroxypropyl (9Z)-octadec-9-enoate typically involves a multi-step process. The initial step often includes the preparation of the hydroxypropyl group, followed by the introduction of the phosphonate group. The final step involves the attachment of the octadecenoate chain. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (2R)-3-(hydrogen phosphonatooxy)-2-hydroxypropyl (9Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonate group can be reduced to a phosphine oxide.
Substitution: The octadecenoate chain can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions typically require specific solvents and controlled temperatures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced phosphine oxides, and substituted octadecenoate compounds. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Wissenschaftliche Forschungsanwendungen
Sodium (2R)-3-(hydrogen phosphonatooxy)-2-hydroxypropyl (9Z)-octadec-9-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of Sodium (2R)-3-(hydrogen phosphonatooxy)-2-hydroxypropyl (9Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate enzymes involved in phosphorylation processes. The hydroxypropyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium (2R)-3-(hydrogen phosphonatooxy)-2-hydroxypropyl (9Z)-octadec-9-enoate
- This compound
Uniqueness
This compound is unique due to its combination of a phosphonate group, a hydroxypropyl group, and an octadecenoate chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
